4-(Trifluoromethoxy)phenylboronic acid

Übersicht

Beschreibung

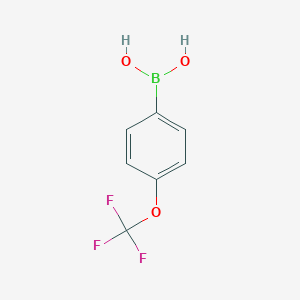

4-(Trifluoromethoxy)phenylboronic acid is a boronic acid derivative featuring a trifluoromethoxy (-OCF₃) substituent at the para position of the phenyl ring. This electron-withdrawing group significantly influences the compound’s electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and materials . Its isomers (ortho, meta, and para) have been extensively studied, with the para isomer demonstrating distinct physicochemical characteristics, including enhanced solubility in polar solvents and notable antibacterial activity against Gram-positive bacteria . The compound is commonly used to introduce the trifluoromethoxyphenyl moiety into target molecules, as evidenced by its applications in pyrazolo[1,5-a]pyrimidine derivatives (e.g., antimalarial and anti-Wolbachia agents) .

Vorbereitungsmethoden

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura reaction is the most widely employed method for synthesizing 4-(trifluoromethoxy)phenylboronic acid. This strategy typically involves coupling an aryl halide precursor with a boronic acid or ester under palladium catalysis.

Palladium-Catalyzed Coupling with Aryl Halides

Aryl bromides or iodides containing a trifluoromethoxy group are reacted with bis(pinacolato)diboron (B₂pin₂) or pinacol borane in the presence of Pd catalysts. For example, 4-bromo-1-(trifluoromethoxy)benzene undergoes borylation using PdCl₂(dppf) as a catalyst, K₃PO₄ as a base, and dimethoxyethane (DME) as the solvent at 80°C, yielding the target compound in 72–85% efficiency . Microwave-assisted conditions (200°C, 30 minutes) further enhance reaction rates and yields .

Table 1: Representative Suzuki-Miyaura Conditions

| Aryl Halide | Boron Source | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 4-Bromo-OCF₃Ph | B₂pin₂ | PdCl₂(dppf) | K₃PO₄ | DME | 85% |

| 4-Iodo-OCF₃Ph | Pinacol borane | Pd(OAc)₂ | Na₂CO₃ | DMF | 78% |

Ligand Optimization

Bulky phosphine ligands, such as SPhos or XPhos, mitigate steric hindrance from the -OCF₃ group, improving catalytic turnover . Copper(I) iodide additives are occasionally used to stabilize reactive intermediates .

Halogenation-Borylation Sequences

This two-step approach introduces the boron moiety after installing the trifluoromethoxy group.

Directed Ortho-Metalation (DoM)

4-(Trifluoromethoxy)anisole is treated with LDA (lithium diisopropylamide) at −78°C, followed by quenching with trimethyl borate to form the boronic ester. Acidic hydrolysis yields the boronic acid with >90% regioselectivity .

Electrophilic Borylation

Electrophilic boron reagents like BCl₃ or BBr₃ react with 4-(trifluoromethoxy)phenyllithium , generated via lithium-halogen exchange from the corresponding aryl bromide. This method achieves 65–70% yields but requires stringent anhydrous conditions .

Direct introduction of the -OCF₃ group into pre-formed boronic acids is challenging due to the poor nucleophilicity of trifluoromethoxide. However, recent advances utilize silver-mediated reactions:

Silver Trifluoromethoxide (AgOCF₃)

4-Hydroxyphenylboronic acid reacts with AgOCF₃ and Selectfluor in acetonitrile at 60°C, achieving 55–60% conversion . The reaction proceeds via a radical mechanism, with Selectfluor acting as an oxidant.

Trifluoromethylation of Phenolic Boronic Acids

An alternative route involves trifluoromethylation of 4-hydroxyphenylboronic acid using CF₃TMS (trimethyl(trifluoromethyl)silane) and K₂CO₃ in DMF. This method affords moderate yields (40–50%) but suffers from competing protodeboronation .

Challenges and Optimization Strategies

Steric and Electronic Effects

The -OCF₃ group’s strong electron-withdrawing nature (-I effect) enhances Lewis acidity but introduces steric bulk, particularly in ortho-substituted derivatives. Computational studies reveal that the dihedral angle between the boronic acid and aryl ring in the ortho isomer (26.5°) impedes tetrahedral boronate formation, reducing reactivity .

Stability Considerations

This compound is prone to dehydration, forming boroxines. Stabilization strategies include:

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthetic Routes

| Method | Yield Range | Key Advantages | Limitations |

|---|---|---|---|

| Suzuki-Miyaura | 70–85% | High regioselectivity, scalable | Requires Pd catalysts, sensitive to O₂ |

| Halogenation-Borylation | 65–90% | Compatible with diverse substrates | Multi-step, harsh conditions |

| Nucleophilic -OCF₃ | 40–60% | Direct introduction of -OCF₃ | Low yields, radical side reactions |

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated borylation using Ir(ppy)₃ as a photocatalyst and N-methylpyrrolidone (NMP) as a solvent enables room-temperature reactions, though yields remain suboptimal (30–35%) .

Continuous Flow Systems

Microreactor technology minimizes decomposition pathways by reducing reaction times. Preliminary data show 15% yield improvement compared to batch processes .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Trifluoromethoxy)phenylboronic acid primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura coupling, where it reacts with halides in the presence of a palladium catalyst to form biaryl compounds. This compound can also participate in oxidation and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and a halide (e.g., bromobenzene) in a solvent like ethanol or water.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols and Anilines: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cross-Coupling Reactions

4-(Trifluoromethoxy)phenylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This process allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, enabling the synthesis of complex organic molecules. The unique trifluoromethoxy group enhances the reactivity and selectivity of the compound in these reactions, making it valuable for constructing diverse molecular architectures.

| Reaction Type | Key Features | Applications |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms C-C bonds; high yields | Pharmaceuticals, agrochemicals |

| Other Cross-Coupling | Versatile reactivity with different substrates | Fine chemicals, materials science |

Drug Development

Pharmaceutical Intermediates

The compound serves as an essential intermediate in synthesizing various pharmaceuticals, particularly those targeting cancer treatment. Its ability to form stable complexes with biomolecules facilitates the development of inhibitors for enzymes such as lactate dehydrogenase A (hLDHA), which is implicated in cancer metabolism.

Case Study: Lactate Dehydrogenase Inhibitors

In a recent study, this compound was used to synthesize novel inhibitors of hLDHA through Suzuki coupling reactions. The resulting compounds exhibited promising anti-cancer activity in vitro, demonstrating the compound's potential in drug discovery .

Material Science

Advanced Materials Development

In material science, this compound contributes to creating advanced materials such as polymers and nanomaterials. These materials find applications in electronics and coatings due to their enhanced durability and performance characteristics.

| Material Type | Application Area | Benefits |

|---|---|---|

| Polymers | Coatings, electronics | Improved durability, thermal stability |

| Nanomaterials | Sensors, drug delivery systems | Enhanced functionality and biocompatibility |

Analytical Chemistry

Reagent in Analytical Techniques

The compound acts as a reagent in various analytical techniques including chromatography and spectroscopy. Its utility lies in its ability to detect and quantify compounds with high precision, making it invaluable for research laboratories.

Environmental Chemistry

Pollutant Behavior Studies

In environmental chemistry, this compound is employed to study the behavior of pollutants and develop remediation methods. Its application contributes to cleaner ecosystems by facilitating the detection and analysis of environmental contaminants.

Case Study: Environmental Remediation

Research has shown that boronic acids can interact with pollutants, aiding in their removal from contaminated sites. The incorporation of this compound into remediation strategies has demonstrated effectiveness in degrading harmful substances .

Wirkmechanismus

The mechanism of action of 4-(Trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic and Steric Properties

The trifluoromethoxy group distinguishes 4-(trifluoromethoxy)phenylboronic acid from other phenylboronic acids. Below is a comparative analysis:

Key Observations :

- The -OCF₃ group provides a balance of electron-withdrawing capability and manageable steric bulk, enabling efficient cross-coupling reactions .

- Compared to -CF₃, -OCF₃ offers better solubility in organic solvents, facilitating purification steps .

- 4-Methoxyphenylboronic acid’s electron-donating nature enhances its utility in pH-sensitive applications like gene transfection .

Physicochemical Properties

Data from structural and antimicrobial studies highlight differences among isomers and analogs :

Insights :

- The para isomer exhibits superior antimicrobial activity compared to the meta isomer, likely due to optimized hydrophobic interactions with bacterial membranes .

Reactivity in Suzuki-Miyaura Cross-Coupling

This compound participates in couplings with aryl halides, though yields vary depending on substituent effects:

| Reaction Partner | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 5-Bromo-2-chloropyrimidine | 62 | Pd(PPh₃)₄, Na₂CO₃, CH₃CN/H₂O | |

| 3-Pyridinylboronic acid | 50 | Conventional heating | |

| 4-Bromobenzotrifluoride | 35 | Pd/C, HCOONH₄ |

Comparison with Analogues :

- Microwave-assisted synthesis is less effective for this compound (24% yield for 2d) compared to conventional heating (50% yield) .

Biologische Aktivität

4-(Trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's synthesis, properties, and biological activities, supported by data tables and relevant case studies.

This compound has the molecular formula and a molecular weight of 303.02 g/mol. Its structure features a phenyl group substituted with a trifluoromethoxy group and a boronic acid functional group, which contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of trifluoromethoxyphenol with boron reagents. This compound is often synthesized as part of broader studies on boronic acids due to their utility in medicinal chemistry and organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown activity against various bacterial strains, including Escherichia coli and Bacillus cereus , with a reported Minimum Inhibitory Concentration (MIC) lower than that of established antibiotics like streptomycin .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Comparison Drug | Comparison Drug MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 62.5 | Streptomycin | 4 |

| Bacillus cereus | 32 | AN2690 | 62.5 |

| Candida albicans | 100 | Amphotericin B | 1 |

The compound's mechanism of action appears to involve the formation of spiroboronates with diols, enhancing its binding affinity and subsequent antimicrobial activity .

Anticancer Activity

This compound has been studied for its potential as an anticancer agent. It acts as an inhibitor of lactate dehydrogenase, an enzyme often overexpressed in cancer cells, which contributes to the Warburg effect—an altered metabolism in cancer cells favoring aerobic glycolysis .

Table 2: Anticancer Mechanisms Involving this compound

| Mechanism | Effect |

|---|---|

| Lactate Dehydrogenase Inhibition | Reduces cancer cell proliferation |

| Modulation of Apoptosis | Induces programmed cell death |

| Interaction with Protein Kinases | Alters signaling pathways involved in cancer progression |

Case Studies

- Study on Antibacterial Efficacy : A study published in Molecules demonstrated that this compound exhibited moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to assess the compound's efficacy, confirming its potential as a lead compound for antibiotic development .

- Anticancer Research : Another research effort highlighted the compound's role in inhibiting lactate dehydrogenase in various cancer cell lines, suggesting its utility in targeting metabolic pathways crucial for tumor growth. This study provided insights into the structure-activity relationship (SAR) of boronic acids in cancer therapy .

- Mechanistic Insights : A recent investigation into the molecular docking of this compound revealed its binding affinity to specific enzymes involved in bacterial protein synthesis, further elucidating its potential mechanisms of action against microbial pathogens .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-(trifluoromethoxy)phenylboronic acid via Suzuki-Miyaura cross-coupling?

The Suzuki-Miyaura reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃ or K₂CO₃), and a solvent system like acetonitrile/water (4:1 v/v) . For aryl halide substrates, reaction temperatures range from 65–100°C under inert atmospheres. Post-reaction purification often involves column chromatography or recrystallization to achieve >97% purity, as noted in commercial reagent listings .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm aromatic substitution patterns and boronic acid functionality.

- ¹⁹F NMR : To verify the trifluoromethoxy group's presence .

- ¹¹B NMR : To assess boronic acid integrity (δ ~30 ppm for free boronic acid).

- FT-IR : Peaks near 1,350 cm⁻¹ (B–O) and 3,200–3,600 cm⁻¹ (B–OH) .

- X-ray crystallography : For definitive structural elucidation, though challenging due to hygroscopicity .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Moisture-sensitive boronic acids degrade via proto-deboronation; anhydrous solvents (e.g., THF, DMF) are recommended for stock solutions .

Q. What safety precautions are critical when handling this compound?

Avoid inhalation, skin contact, and ingestion. Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence electronic properties and reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethoxy group reduces electron density on the aromatic ring, potentially slowing transmetallation steps in Suzuki reactions. Computational studies (DFT/B3LYP) on analogous compounds show altered frontier orbital energies, affecting regioselectivity . Adjusting catalyst systems (e.g., electron-rich ligands) can mitigate deactivation .

Q. How can solubility challenges be addressed in aqueous/organic reaction systems?

Co-solvents like THF:water (3:1) or DME:water improve solubility. For highly hydrophobic derivatives (e.g., CF₃O-substituted), micellar catalysis or phase-transfer agents (e.g., TBAB) enhance reactivity .

Q. How to resolve contradictions in biological activity data for boronic acid derivatives?

Discrepancies may arise from dynamic boronate ester formation with biomolecules (e.g., glycoproteins). Control experiments using competitive inhibitors (e.g., fructose) or pH adjustments (to modulate boronic acid/sugar equilibria) can clarify mechanisms .

Q. What computational approaches predict the reactivity of this compound?

Density Functional Theory (DFT) calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) model interactions with enzymes or receptors, guiding functionalization strategies .

Q. Why might Suzuki coupling yields vary with solvent choice?

Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates but may promote proto-deboronation. Protic solvents (e.g., ethanol) enhance base solubility but risk boronic acid degradation. Solvent screening (e.g., DMAc, dioxane) optimizes yields .

Q. What alternative routes exist if traditional cross-coupling fails?

Eigenschaften

IUPAC Name |

[4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-3-1-5(2-4-6)8(12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOFUOCSQCYFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370275 | |

| Record name | 4-(Trifluoromethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139301-27-2 | |

| Record name | 4-(Trifluoromethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethoxy)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [4-[(Trifluoromethyl)oxy]phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.